Isononyl acetate

Description

Overview and Structural Context of Isononyl Esters

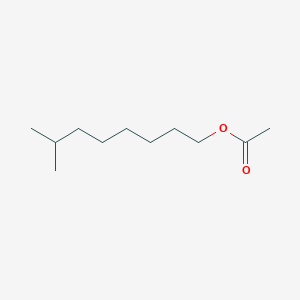

Isononyl acetate (B1210297) has the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol . uni.lunih.govatamanchemicals.com Its systematic IUPAC name is 7-methyloctyl acetate. uni.lunih.govatamanchemicals.com Physically, it presents as a clear, colorless liquid characterized by a sweet ester odor, often described with floral, fruity, woody, or violet nuances. nih.govatamanchemicals.comthegoodscentscompany.comventos.com It is less dense than water, and its vapors are heavier than air. nih.govatamanchemicals.comnoaa.gov

The broader category of isononyl esters, to which isononyl acetate belongs, typically features a fatty acid moiety linked to an isononyl group via an ester bond. This structural arrangement confers desirable properties such as good lubricity, low volatility, and stability across a range of temperatures. ontosight.ai

Table 1: Key Physicochemical Properties of Isononyl Acetate

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | uni.lunih.govatamanchemicals.com |

| Molecular Weight | 186.29 g/mol | uni.lunih.govatamanchemicals.com |

| IUPAC Name | 7-methyloctyl acetate | uni.lunih.govatamanchemicals.com |

| Appearance | Clear, colorless liquid | nih.govatamanchemicals.comnoaa.gov |

| Odor | Sweet, ester (floral, fruity, woody, violet) | nih.govatamanchemicals.comthegoodscentscompany.comventos.com |

| Density | 0.866 g/ml (at 20°C) / 0.87 g/cm³ | atamanchemicals.comscentree.cochemsrc.com |

| Boiling Point | 214.2°C (at 760 mmHg) | atamanchemicals.comchemsrc.com |

| Flash Point | 71°C / 82.78°C / 82.9°C | atamanchemicals.comthegoodscentscompany.comventos.comscentree.cochemsrc.comscentree.co |

| Solubility | Insoluble in water; soluble in ethanol, organic solvents, and oils | ventos.comatamanchemicals.com |

Isononyl acetate is primarily synthesized through an esterification reaction. This process typically involves the reaction of isononanol (specifically, 8-methyl nonan-1-ol) with acetic acid. scentree.coscentree.co To enhance the reaction yield, acetic anhydride (B1165640) or chloroacetic acid can be utilized as alternatives to acetic acid. scentree.coscentree.co This synthetic route aligns with the principles of Fisher esterification, a common method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. thermofisher.com

Significance in Advanced Chemical Synthesis and Formulation Science

Isononyl acetate holds significance in both advanced chemical synthesis and various aspects of formulation science.

In chemical synthesis , esters like isononyl acetate are foundational compounds with broad utility. They are integral to the production of diverse materials, including plastics, resins, explosives, biofuels, lubricants, and paper. aston-chemicals.com The broader class of isononyl derivatives, encompassing compounds such as isononanoic acid, isononanol, and isononylamine, are recognized as important industrial chemicals. google.com While isononyl acetate itself is not typically cited as a precursor for the synthesis of other compounds of olfactive interest, its formation from isononanol and acetic acid is a standard esterification process. scentree.co

In formulation science , isononyl acetate is widely valued, particularly as a fragrance agent. Its alluring and dynamic fruity aroma makes it a captivating presence in perfumery and other scented formulations. atamanchemicals.com It is frequently incorporated into lavender and bergamot reconstitutions, contributing notes described as tea, powdery, and orris root. scentree.co Beyond fine fragrances, isononyl acetate finds application in a variety of consumer products, including body sprays, mists, lotions, creams, body washes, and hair care products such as shampoos and conditioners, where it imparts a pleasant and invigorating scent. atamanchemicals.comperfumersworld.com It is also used in air fresheners, room sprays, and car fresheners to create an energetic and inviting atmosphere. atamanchemicals.com

Furthermore, isononyl acetate can function as a plasticizer in certain polymers, enhancing their flexibility and processability. ontosight.ai Related isononyl esters, such as isononyl isononanoate, are employed in cosmetics as emollients, texture enhancers, and plasticizers, improving the spreadability of formulations and providing a desirable dry-touch feel. atamanchemicals.comatamanchemicals.comspecialchem.com These properties allow them to serve as replacements for volatile silicones in some applications. atamanchemicals.comspecialchem.com Generally, esters are known for their compatibility with organic UV filters and their ability to aid in pigment wetting within cosmetic formulations. aston-chemicals.com

Table 2: Applications of Isononyl Acetate in Formulation Science

| Application Area | Specific Uses / Benefits | Source |

| Perfumery | Fragrance agent, provides sweet/fruity/dynamic aroma, used in lavender/bergamot reconstitutions (tea, powdery, orris root notes) | atamanchemicals.comthegoodscentscompany.comscentree.co |

| Personal Care | Scenting body sprays, mists, lotions, creams, body washes, shampoos, conditioners | atamanchemicals.comperfumersworld.com |

| Home & Auto Care | Air fresheners, room sprays, car fresheners | atamanchemicals.com |

| Polymer Science | Plasticizer (improves flexibility and processability) | ontosight.ai |

| Cosmetics (General) | Emollient, texture enhancer, replacement for volatile silicones, aids pigment wetting | atamanchemicals.comaston-chemicals.comatamanchemicals.comspecialchem.com |

Isomeric Considerations and Structural Diversity within Isononyl Acetate Systems

The term "isononyl" refers to a branched nine-carbon (C9) alkyl chain, which implies the existence of various structural isomers for the nonyl group. For instance, a common isomer of isononyl alcohol is 7-methyloctan-1-ol. nih.govthegoodscentscompany.comwikipedia.org Consequently, isononyl acetate itself is often described as a sum of isomers, with a purity typically exceeding 98%. thegoodscentscompany.com

PubChem, a widely used chemical database, lists "Isononyl acetate" (CID 162413) and "3,5,5-Trimethylhexyl acetate" (CID 42745) as synonyms, indicating that 3,5,5-trimethylhexyl is a specific, well-recognized isomer or a representative structure within the broader "isononyl" designation. nih.govnih.gov This highlights that the "isononyl" moiety is not a single, defined structure but rather a collection of branched C9 alkyl groups, each capable of forming an acetate ester.

An interesting isomeric relationship exists between isononyl acetate and Methyl Pamplemousse®, where isononyl acetate is identified as a constitutional isomer. Despite their shared molecular formula, these two compounds exhibit no olfactive similarities, underscoring how structural differences, even among isomers, can lead to distinct chemical and sensory properties. scentree.coscentree.co

The physical and sensory properties of esters, including isononyl acetates, are significantly influenced by their molecular weight and the length and branching of their alkyl chains. For example, increased molecular weight generally correlates with higher boiling points due to enhanced London dispersion forces. aston-chemicals.com These intermolecular attractions also impact sensory characteristics, with greater attraction leading to lower spreadability and a "heavier" feel in formulations. aston-chemicals.com This structural diversity within the isononyl acetate system allows for a range of subtle variations in physicochemical properties, which can be leveraged in specialized chemical and formulation applications.

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSJTXAZFHYHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041577 | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

40379-24-6 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, isononyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040379246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Z59LRU9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Catalytic Systems and Reaction Engineering

Design and Development of Novel Catalysts for Isononyl Acetate (B1210297) Synthesis

The pursuit of novel catalysts for isononyl acetate synthesis aims to improve reaction efficiency, reduce energy consumption, and enhance process sustainability.

Solid Acid Catalysts and Ion-Exchange Resins

Solid acid catalysts and ion-exchange resins are widely utilized in esterification reactions due to their heterogeneous nature, which facilitates easier separation from the reaction mixture and enables catalyst reuse epa.govwikipedia.orgeasychem.org. These catalysts offer advantages over traditional homogeneous acid catalysts, such as sulfuric acid, by mitigating equipment corrosion and simplifying product purification wikipedia.orgfishersci.be.

Various solid acid catalysts have been explored for esterification. For instance, sulfonated activated carbon (AC-SO3H) has been synthesized and tested for esterification reactions, demonstrating comparable or even higher catalytic activities than commercial solid acid catalysts like Nafion NR50 and Amberlyst-15 for aliphatic acids with longer carbon chains ontosight.ai. Sulphated zirconia is another effective solid acid catalyst, showing high yields in the esterification of various alcohols with acetic acid nih.gov.

Ion-exchange resins, particularly cation-exchange resins, are prominent in the synthesis of esters. The anhydrous NKC-9 resin has been systematically studied for the esterification of camphene (B42988) with acetic acid to produce isobornyl acetate, a reaction mechanistically similar to isononyl acetate synthesis, exhibiting high catalytic activity fishersci.nowikidata.org. Another example includes Dowex 50W-X8 ion exchange resin, which has been used in esterification reactions thegoodscentscompany.com. Furthermore, ion exchange resin-supported polyoxometalates, such as (NH4)6[MnMo9O32]·8H2O with a Waugh structure, have been developed for isoamyl acetate synthesis, achieving esterification yields up to 95.1% under optimal conditions epa.govwikipedia.orgamericanelements.com. These catalysts are noted for their high catalytic efficiency, easy separation, and reusability epa.gov.

Table 1: Performance of Selected Solid Acid Catalysts and Ion-Exchange Resins in Esterification

| Catalyst Type | Example Catalyst | Substrates (Analogous) | Optimal Conditions (Analogous) | Yield (Analogous) | Key Advantages | Reference |

| Ion-Exchange Resin | NKC-9 Resin | Camphene + Acetic Acid | 15 wt% catalyst, 1:1.5 Camphene:Acetic Acid, 303-323K | Increased rate with temperature | High catalytic activity | fishersci.nowikidata.org |

| Ion-Exchange Resin-Supported Polyoxometalate | (NH4)6[MnMo9O32]·8H2O | Isoamyl Alcohol + Acetic Acid | Acid-alcohol molar ratio 2.5:1, 120 min, 0.8 g catalyst, 2.5 ml water-carrying agent | 95.1% | High efficiency, easy separation, reusable | epa.govwikipedia.orgamericanelements.com |

| Solid Acid Catalyst | Sulfonated Activated Carbon (AC-SO3H) | Acetic acid + Ethanol, Hexanoic acid, Decanoic acid | 10h reaction | 78% (Acetic acid) | Large surface area, mesoporous structure | ontosight.ai |

| Solid Acid Catalyst | Sulphated Zirconia | Benzyl alcohol + Acetic acid, n-propanol, iso-propanol, n-butanol, iso-butanol + Acetic acid | 0.1-3g catalyst, 30 min-24h reflux | 53-90% (Benzyl acetate) | Effective for various alcohols, 100% selectivity | nih.gov |

Metal-Based Catalysts and Organometallic Complexes

Metal-based catalysts and organometallic complexes play a crucial role in various chemical transformations, including the synthesis of intermediates for isononyl acetate. While direct esterification with these catalysts is less common than with solid acids, they are vital in the production of isononanol, a key precursor.

For instance, the hydroformylation of isooctene to produce isononyl aldehyde, which is subsequently hydrogenated to isononanol, often employs cobalt-based catalysts. Specifically, cobalt compounds, such as cobalt acetate (PubChem CID: 6277), combined with phosphine (B1218219) oxide ligands, form active catalyst systems for this hydroformylation reaction under mild conditions uv.mxnih.gov. The acidic nature of cobalt species derived from Co2(CO)8 under reaction conditions is crucial for activating epoxides in related hydroformylation processes nih.gov.

In other esterification and transesterification contexts, various metal acetates have been investigated. Zinc acetate (PubChem CID: 11192), manganese acetate, and cobalt acetate have shown catalytic activity, which is often linked to the Lewis acidity of the metal center fishersci.semims.com. Tetrabutyl titanate (PubChem CID: 21801), an organic metal compound, is also an active catalyst in esterification and transesterification reactions, as well as in the depolymerization of polymers fishersci.se.

Multifunctional and Nanocomposite Catalysts

Multifunctional and nanocomposite catalysts represent an advanced class of materials designed to integrate multiple catalytic functions or leverage nanoscale properties for enhanced performance. These catalysts can offer improved efficiency, selectivity, and reusability.

An innovative example is the use of ball-milled seashells as a nano-biocomposite catalyst for the green synthesis of isoamyl acetate. This material, a natural source of calcium carbonate (PubChem CID: 10112) in its aragonite microcrystalline form, acts as a heterogeneous multifunctional catalyst, enabling high yields (91%) under solvent-free conditions wikidata.org. This approach highlights the potential of utilizing natural, inexpensive, and environmentally benign materials as catalysts.

Polyoxometalates (POMs), particularly those with Keggin structures, are another class of multifunctional catalysts. For example, [(CH2)5NH2]5BMO12O40, a Keggin-type polyoxometalate, has been synthesized and applied in the esterification of isoamyl alcohol with acetic acid to produce isoamyl acetate. These catalysts exhibit dual functionality (acid, alkali, and oxidation-reduction properties) and have shown high yields (over 95%) under optimized conditions fishersci.be.

Nanocomposites, generally formed by combining metal oxides (e.g., ZnO or TiO2) with other materials like carbon nanostructures or noble metals, are primarily studied for their enhanced photocatalytic performance. While their direct application in isononyl acetate synthesis is less documented, the synthetic methodologies (sol-gel, hydrothermal, ion-exchange, intercalation) and the principle of enhanced catalytic activity through nanoscale design are relevant to the broader field of catalyst development nih.govnih.gov.

Catalytic Reaction Mechanisms and Active Site Characterization

Understanding the catalytic reaction mechanisms and characterizing the active sites are crucial for rational catalyst design and optimization in isononyl acetate synthesis. Esterification reactions, including the synthesis of isononyl acetate, typically proceed through an acid-catalyzed mechanism wikipedia.orgfishersci.no.

In the esterification of alcohols with acetic acid, the mechanism often involves the protonation of the carboxylic acid by an acid catalyst, increasing its electrophilicity. Subsequently, the alcohol nucleophilically attacks the protonated carboxylic acid. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule, leading to the formation of the ester and regeneration of the catalyst's active site. For reactions involving branched alcohols or olefins (like camphene in isobornyl acetate synthesis), carbocation intermediates are often formed under acid catalysis, which then rearrange and react with the carboxylic acid fishersci.no.

Active site characterization is vital for correlating catalyst structure with its performance. For solid acid catalysts and ion-exchange resins, the number, strength, and accessibility of acid sites are critical factors influencing catalytic activity epa.govnih.gov. Techniques such as potentiometric titration can be used to measure the surface acidity of solid catalysts nih.gov. The specific surface area (e.g., measured by BET method) and porous structures (e.g., mesoporous structures in sulfonated activated carbon) also play a significant role in providing accessible active sites and facilitating mass transfer within the catalyst ontosight.ai.

For metal-based catalysts, the Lewis acidity of the metal center is often correlated with its catalytic activity in esterification and transesterification reactions mims.com. In hydroformylation reactions, the active component is typically a metal complex, where the metal (e.g., cobalt) in conjunction with specific ligands (e.g., phosphine oxides) forms the catalytically active species, and the acidic nature of these metal species can be key to substrate activation uv.mxnih.gov.

Process Modeling and Simulation for Reactor Design and Scale-Up

Process modeling and simulation are indispensable tools in chemical engineering for the design, optimization, and scale-up of catalytic processes, including the synthesis of isononyl acetate fishersci.fiwikipedia.org. These computational approaches allow for the prediction of reactor behavior under various conditions, minimizing the need for extensive and costly experimental trials.

Detailed and representative kinetic schemes are crucial inputs for process simulators (e.g., Aspen Plus) to accurately predict the dependence of the process on its main variables, such as temperature, pressure, and reactant concentrations fishersci.fi. For instance, LHHW models are often implemented to describe the kinetics within reactor simulations, providing insights into reaction rates and conversion profiles fishersci.fi.

When scaling up from laboratory-scale microreactors to industrial-scale production, challenges related to mass and heat transfer become prominent wikipedia.orgfishersci.cafishersci.fi. Simulations are used to evaluate the influence of these transfer coefficients on conversion and temperature profiles within the reactor fishersci.ca. For exothermic reactions, insufficient heat removal can lead to parametric sensitivity, making stability analysis critical fishersci.ca. Stability diagrams, derived from calculated temperature profiles, can delineate parameter ranges that ensure stable reactor operation and aid in predicting the effectiveness of different scale-up concepts fishersci.ca.

Various scale-up strategies for reactors, particularly micro- and milli-reactors, include "numbering up" (replicating multiple small reactors), "sizing up" (increasing reactor dimensions), or a combination of both fishersci.fi. Process simulation assists in evaluating these strategies to achieve optimal and identical performance across different scales fishersci.fi. For instance, the design of reaction-specific optimized multi-injection flow reactors with adaptable channel geometries can be guided by predicted local heat generation rates from simulations fishersci.ca.

Catalyst Recycling and Regeneration Strategies

Catalyst recycling and regeneration are critical aspects of sustainable chemical manufacturing, aiming to reduce operational costs, minimize waste generation, and lessen the environmental footprint of industrial processes wikidata.org. For the synthesis of isononyl acetate and similar esters, effective strategies for catalyst reuse are paramount.

Heterogeneous catalysts, such as solid acids and ion-exchange resins, inherently offer advantages in terms of separation and recovery compared to homogeneous catalysts wikipedia.orgwikidata.org. Ion-exchange resins, for example, are highly valued for their easy separation from the reaction mixture through simple filtration and their significant reusability epa.govwikipedia.orgeasychem.orgwikidata.org. Studies have confirmed the recovery performance of resins like NKC-9, demonstrating their ability to maintain catalytic activity over multiple reaction cycles wikidata.org.

Similarly, novel heterogeneous catalysts like the ball-milled seashells nano-biocomposite have shown excellent recyclability, retaining their activity without significant loss over several reaction cycles wikidata.org. Polyoxometalate-based catalysts, such as [(CH2)5NH2]5BMO12O40, have also been demonstrated to be reusable after regeneration, with no adverse effect on product yield fishersci.be.

Catalyst deactivation can occur through various mechanisms, including active site blocking by oligomers or loss of acidic sites due to water desorption fishersci.be. Regeneration strategies depend on the deactivation mechanism and catalyst type. For instance, some deactivated catalysts, like certain metal-organic frameworks (MOFs), can be regenerated by simple treatments, such as exposure to water vapor fishersci.be. General catalyst recovery methods encompass physical, chemical, and biological processes, with regeneration or reactivation being key to their continued use in subsequent reactions wikidata.org.

Environmental Pathways and Degradation Research

Biodegradation Studies of Isononyl Acetate (B1210297) in Various Environmental Compartments

Biodegradation is a key process by which microorganisms break down chemical substances in the environment. Studies on isononyl acetate have focused on its biodegradability in aquatic systems and the underlying microbial mechanisms.

Aquatic Biodegradability Assessment (e.g., OECD Guidelines)

Table 1: Aquatic Biodegradability of Isononyl Acetate

| Test Guideline | Parameter | Degradation (%) | Duration (Days) | Conclusion | Citation |

| OECD Guideline 301 F | O₂ Consumption | 74 | 28 | Readily Biodegradable | europa.eu |

| EPI Suite Prediction | Ready Biodegradability | Yes | - | Readily Biodegradable | thegoodscentscompany.com |

Microbial Degradation Mechanisms and Pathways

As an ester, the initial step in the microbial degradation of isononyl acetate is primarily anticipated to be enzymatic hydrolysis. europa.euaston-chemicals.com This process is facilitated by esterases, a class of enzymes widely distributed in various environmental matrices and biological systems, including the gastrointestinal tract and liver. europa.euresearchgate.net The hydrolysis reaction typically cleaves the ester bond, yielding the corresponding alcohol (isononyl alcohol) and carboxylic acid (acetic acid). europa.euaston-chemicals.com

Insights into subsequent degradation steps can be drawn from studies on other esters, such as phthalates, which are also subject to microbial breakdown. These compounds often undergo initial hydrolysis by esterases, followed by the further metabolism of the resulting acid and alcohol components. For instance, phthalic acid isomers can be degraded through pathways involving dioxygenases and decarboxylases in aerobic conditions, or via CoA ligases/transferases and decarboxylases in anaerobic environments. d-nb.info The presence of degradation products, such as acetate, can also influence microbial activity, potentially serving as co-substrates that enhance the co-metabolic degradation of other compounds. mdpi.com

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are indispensable tools for predicting the distribution, transformation, and ultimate persistence of chemicals across various environmental media, including air, water, and soil. rsc.orgepa.govresearchgate.net These models integrate a range of data, including physicochemical properties, degradation rates, and emission scenarios, to provide a holistic understanding of a chemical's environmental behavior. rsc.orgepa.gov

For isononyl acetate, several modeling outputs contribute to its environmental fate and persistence assessment:

Soil Adsorption: The soil adsorption coefficient (Koc) is an indicator of a substance's tendency to adsorb to soil organic carbon. For isononyl acetate, EPI Suite estimates Koc values of 313.5 L/kg (MCI method) and 1582 L/kg (Kow method). thegoodscentscompany.com These values suggest that isononyl acetate has a moderate to potentially high affinity for binding to soil particles. thegoodscentscompany.com

Bioaccumulation: The bioaccumulation factor (BCF) quantifies the extent to which a substance accumulates in organisms from water. The predicted Log BCF for isononyl acetate, derived from a regression-based method, is 2.457, which corresponds to a BCF of 286.4 L/kg. thegoodscentscompany.com A BCF value below 1000 generally indicates a low potential for bioaccumulation in aquatic organisms.

Table 3: Environmental Fate Parameters of Isononyl Acetate (Predicted)

| Parameter | Value (Predicted) | Unit | Method/Basis | Citation |

| Log Koc (Soil Adsorption) | 2.496 | L/kg | MCI method | thegoodscentscompany.com |

| Log Koc (Soil Adsorption) | 3.199 | L/kg | Kow method | thegoodscentscompany.com |

| Log BCF (Bioaccumulation Factor) | 2.457 (BCF = 286.4) | L/kg | Regression-based method | thegoodscentscompany.com |

| PBT/vPvB Assessment | Fails to meet criteria | - | Overall assessment | elixscent.com |

Advanced Analytical Methodologies in Isononyl Acetate Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., GC-FID)

Chromatographic techniques are fundamental tools in analytical chemistry for separating, identifying, and quantifying individual components within complex mixtures. chromtech.com They are extensively employed for purity assessment and the quantitative determination of target compounds. biopharmaspec.commdpi.comadarshcollege.in

Gas Chromatography-Flame Ionization Detector (GC-FID) : GC-FID is a widely used method for the analysis of volatile and semi-volatile organic compounds, including esters like isononyl acetate (B1210297). researchgate.netmdpi.com The technique separates components based on their differential partitioning between a mobile gas phase (carrier gas) and a stationary phase within a column. The flame ionization detector (FID) then quantifies the separated components by burning them in a hydrogen-air flame, producing ions that generate an electrical current proportional to the amount of analyte. researchgate.net

For the analysis of isononyl acetate, typical GC-FID setups involve capillary columns (e.g., BP-5, DB-624) and carrier gases such as helium or nitrogen. researchgate.netmdpi.commdpi.comakjournals.com The method is highly effective for assessing the purity of isononyl acetate by identifying and quantifying impurities. It can also be used to monitor the concentration of isononyl acetate in various formulations or reaction mixtures. For instance, GC-FID has been successfully applied to analyze volatile compounds, including esters, in wine samples, demonstrating its suitability for quantitative analysis of such compounds. researchgate.netmdpi.com

Illustrative GC-FID Parameters (General Application for Volatile Esters) : While specific GC-FID parameters for isononyl acetate were not detailed in the search results, the following table provides typical parameters used for the analysis of volatile esters, which would be adaptable for isononyl acetate.

| Parameter | Typical Range/Value | Reference (General GC-FID) |

| Column Type | Capillary (e.g., DB-624, BP-5) | mdpi.commdpi.comakjournals.com |

| Column Dimensions | 30 m × 0.32 mm i.d., 0.25 µm film thickness | mdpi.com |

| Carrier Gas | Helium or Nitrogen | mdpi.commdpi.com |

| Carrier Gas Flow | 0.6 – 4 mL/min | mdpi.com |

| Injector Temperature | ~250-280 °C (typically 50°C higher than boiling point of least volatile component) | mdpi.commdpi.com |

| Detector Temperature (FID) | ~300 °C | researchgate.netmdpi.com |

| Oven Temperature Program | Initial: 40 °C (5 min), Ramp: 10 °C/min to 150 °C, then 25 °C/min to 200 °C (hold 2 min) | researchgate.netmdpi.com |

Other Chromatographic Techniques : High-performance liquid chromatography (HPLC), including reverse-phase (RP-HPLC) and size-exclusion chromatography (SEC), is also important for purity and homogeneity assessment, particularly for less volatile or thermally labile compounds. biopharmaspec.commdpi.com Thin-layer chromatography (TLC) offers a rapid and cost-effective approach for qualitative and semi-quantitative purity checks. chromtech.commdpi.comadarshcollege.in

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring (e.g., IR)

Spectroscopic methods are vital for determining the molecular structure of compounds and monitoring chemical reactions. nih.govsemanticscholar.orgresearchgate.netlehigh.edu

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. semanticscholar.orglehigh.edu For esters like isononyl acetate, characteristic absorption bands would include:

Strong absorption around 1735 cm⁻¹ to 1750 cm⁻¹ for the ester carbonyl (C=O) stretch.

Strong absorption in the region of 1000 cm⁻¹ to 1300 cm⁻¹ for the C-O stretches of the ester linkage.

C-H stretching vibrations from the aliphatic chains would appear in the 2800 cm⁻¹ to 3000 cm⁻¹ region. These distinctive peaks allow for the confirmation of the ester functional group and the presence of aliphatic hydrocarbons in isononyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides highly detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule. nih.govsemanticscholar.orgresearchgate.netlehigh.edu PubChem provides ¹³C NMR spectra for isononyl acetate, which can be used for its structural confirmation. nih.gov

¹H NMR : Would show distinct signals for the protons on the methyl groups, the methylene (B1212753) groups along the branched nonyl chain, and the protons adjacent to the ester oxygen. The chemical shifts and splitting patterns (multiplicity) of these signals provide direct evidence of the molecular structure.

¹³C NMR : Would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetate group (typically around 170 ppm) and the various carbons of the branched nonyl chain. This technique is particularly useful for confirming the presence and position of the branched methyl groups on the nonyl chain.

Spectroscopic Characteristics (Expected for Isononyl Acetate) :

| Spectroscopy Type | Characteristic Feature | Expected Range/Value (for Esters/Aliphatics) | Purpose |

| IR | C=O stretch (ester carbonyl) | ~1735-1750 cm⁻¹ | Functional group identification |

| C-O stretch (ester) | ~1000-1300 cm⁻¹ | Functional group identification | |

| C-H stretches (aliphatic) | ~2800-3000 cm⁻¹ | Presence of alkyl chains | |

| NMR (¹H & ¹³C) | Chemical shifts and coupling patterns for all protons and carbons | Highly specific to structure | Detailed structural elucidation, connectivity |

UV-Vis Spectroscopy : While less commonly used for the primary structural elucidation of simple, non-chromophoric compounds like isononyl acetate, UV-Vis spectroscopy is an important tool for quantitative analysis of substances that absorb in the ultraviolet or visible regions. nih.govlehigh.edu

Mass Spectrometry for Metabolite Profiling and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural fragmentation patterns of compounds, making it invaluable for identification, especially in complex biological or environmental samples. nih.govlehigh.eduacs.orgunipr.it

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the excellent separation capabilities of gas chromatography with the robust identification power of mass spectrometry. unipr.itevitachem.com After chromatographic separation, the eluted compounds are ionized, and their mass-to-charge ratio (m/z) and fragmentation patterns are measured. This allows for unambiguous identification of compounds by comparing their mass spectra to spectral libraries (e.g., NIST library). nih.govresearchgate.net GC-MS has been used to identify isononyl acetate as a component in complex mixtures, such as essential oils. mdpi.com PubChem also confirms the availability of GC-MS spectra for isononyl acetate. nih.gov

Metabolite Profiling : MS-based techniques, particularly those coupled with liquid chromatography (LC-MS/MS, UPLC-QToF-MS/MS), are central to metabolomics, the comprehensive study of metabolites within a biological system. acs.orgnih.govresearchgate.net While specific metabolite profiling studies for isononyl acetate were not detailed, the general approach involves identifying changes in m/z values and fragmentation patterns to deduce structural modifications that occur during metabolism. acs.org For example, di-isononyl phthalate (B1215562) metabolites have been identified using LC-MS data, illustrating the applicability of these techniques to related branched ester compounds. acs.org

Degradation Product Identification : High-Resolution Mass Spectrometry (HRMS) is particularly crucial for identifying degradation products of compounds like isononyl acetate. unipr.itresearchgate.netresearchgate.net Degradation products can arise from various processes, including hydrolysis, oxidation, or incomplete polymerization. unipr.itresearchgate.net HRMS provides accurate mass measurements, which, combined with fragmentation data, allows for the elemental composition determination and subsequent structural elucidation of unknown degradation products, even when reference spectra are unavailable. unipr.itresearchgate.net This is critical for understanding the stability and environmental fate of isononyl acetate.

Development of High-Throughput Screening Methods for Reaction Optimization

High-throughput screening (HTS) methods are designed to rapidly evaluate a large number of experimental conditions or samples, significantly accelerating the optimization of chemical reactions, catalyst development, and process improvements. nih.govmpg.deresearchgate.netprotocols.io

In the context of isononyl acetate research, HTS can be applied to optimize its synthesis, identify optimal reaction conditions (e.g., temperature, pressure, catalyst, reactant ratios), or screen for new synthetic pathways. This approach minimizes the time and resources required compared to traditional one-factor-at-a-time experimentation.

Integration of Analytical Techniques in HTS : HTS platforms often integrate rapid analytical techniques for real-time or near-real-time data acquisition. nih.govmpg.de

Spectroscopic Methods : Techniques like IR-thermography and UV-Vis spectroscopy can be used for rapid, non-invasive monitoring of reaction rates and product formation in parallel reactors. nih.govmpg.de

Mass Spectrometry : Advanced MS systems, such as Agilent RapidFire-QqQ, are capable of ultra-high-throughput quantitative analysis. protocols.io These systems can rapidly analyze thousands of samples per day, making them ideal for screening large libraries of reaction conditions for the optimization of product yield or purity. While specifically mentioned for isoprenyl acetate, the principle is directly transferable to isononyl acetate. protocols.io

High-Throughput Experimentation (HTE) : HTE is a broader approach that encompasses the use of automation and miniaturization to conduct numerous experiments simultaneously. researchgate.net It is a powerful tool for developing new synthetic methodologies and optimizing complex reaction variables, such as catalyst loading, solvent choice, and temperature, which are critical for the efficient production of compounds like isononyl acetate. researchgate.net

The development and application of these high-throughput analytical methodologies allow researchers to quickly identify optimal conditions, understand reaction mechanisms, and accelerate the discovery and development process for isononyl acetate and related compounds.

Applications Oriented Chemical Research and Derivatization

Role of Isononyl Acetate (B1210297) in Fragrance Chemistry and Aroma Profiles: Chemical Contribution Analysis

Isononyl acetate is a widely utilized synthetic fragrance compound, prized for its ability to impart a dynamic and invigorating fruity top note to various compositions. nih.govwikidata.orguni.lu Its modern and vibrant scent profile contributes a contemporary touch to perfumes and colognes. nih.govwikidata.orguni.lu The compound is extensively employed across the fragrance, flavor, and aroma industries, finding applications in diverse consumer products such as soaps, detergents, cosmetics, and air fresheners. nih.govwikidata.orguni.lu

The aroma of isononyl acetate is characterized by fresh, lavender, light woody floral nuances, often incorporating notes reminiscent of pine and iris. nih.gov It is also described with sweet, floral, fruity, woody, and violet undertones. uni.luventos.com In perfumery, it is specifically used in the reconstitution of lavender and bergamot, where it contributes functional effects with discernible tea, powdery, and orris root notes. nih.gov Its impact on scent formulations is notable, possessing a relative odor impact of 100 and an odor life of approximately 13 hours on a smelling strip. nih.gov Beyond fine fragrances, isononyl acetate enhances the sensory experience of body sprays, mists, lotions, creams, body washes, room sprays, car fresheners, shampoos, hair care products, and candles. nih.govwikidata.orguni.lu

The key physical and chemical properties contributing to its versatile role in fragrance chemistry are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of Isononyl Acetate

| Property | Value | Source |

| Appearance | Clear colorless liquid | nih.govnih.govnih.govnih.govuni.luventos.comthegoodscentscompany.com |

| Odor | Sweet ester, fruity, fresh lavender light woody floral, sweet, floral, fruity, woody, violet, herbal, sweet herbal cumin woody | nih.govnih.govnih.govnih.govuni.luwikidata.orguni.luuni.luventos.com |

| Molecular Formula | C₁₁H₂₂O₂ | nih.govnih.govnih.govnih.govperflavory.comuni.luventos.com |

| Molecular Weight | 186.29 g/mol (also 186.3 g/mol ) | nih.govnih.govnih.govnih.govperflavory.comventos.com |

| Density | 0.9 ± 0.1 g/cm³; 0.866 g/cm³; 0.87 g/cm³; 0.863 - 0.869 g/ml | nih.govnih.govventos.comnih.gov |

| Boiling Point | 214.2 ± 8.0 °C at 760 mmHg; 213.00 to 215.00 °C at 760.00 mm Hg | nih.govperflavory.comthegoodscentscompany.com |

| Flash Point | 82.9 ± 8.3 °C; 71 °C; 181.00 °F (82.78 °C) | nih.govperflavory.comnih.govthegoodscentscompany.com |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25 °C; 0.158000 mmHg at 25.00 °C (estimated) | nih.govperflavory.comthegoodscentscompany.com |

| Log P (o/w) | 4.1; 4.196 (estimated) | perflavory.comnih.govthegoodscentscompany.com |

| Refractive Index | 1.425; 1.4200 - 1.4250 | nih.govventos.com |

| Solubility | Insoluble in water; soluble in ethanol; 12.56 mg/L in water at 25 °C (estimated) | nih.govnih.govnih.govnih.govuni.luuni.luventos.com |

Chemical Transformation of Isononyl Acetate to Other Functional Compounds

Isononyl acetate is primarily synthesized through an esterification reaction. This process involves the reaction of isononanol (or 8-methyl nonan-1-ol) with acetic acid. perflavory.comnih.gov The reaction yield can be enhanced by substituting acetic acid with acetic anhydride (B1165640) or chloroacetic acid. perflavory.comnih.gov

As an ester, isononyl acetate exhibits characteristic chemical reactivity. Esters generally react with acids to release heat, along with their constituent alcohols and acids. nih.govuni.lu Strong oxidizing acids can induce a vigorous, exothermic reaction potentially leading to ignition of the reaction products. nih.govuni.lu Heat is also generated when esters interact with caustic solutions. nih.govuni.lu Furthermore, mixing esters with alkali metals and hydrides can generate flammable hydrogen. nih.govuni.lu These reactions highlight the potential for isononyl acetate to undergo hydrolysis, reverting to its precursor alcohol (isononanol) and acid (acetic acid), which are themselves important functional compounds. While isononyl acetate itself is noted as not being a precursor for other compounds of olfactive interest, its fundamental ester reactivity allows for its chemical transformation back into its starting materials or other related compounds under specific conditions. perflavory.com

Research on Isononyl Derivatives in Polymer and Material Science (e.g., Plasticizers, Surfactants)

Research in polymer and material science frequently explores the utility of isononyl derivatives, particularly as plasticizers and emollients. Isononanol, the alcohol from which isononyl acetate is derived, is a significant component in the synthesis of various plasticizers. uni.lu

A prominent example is di-isononyl phthalate (B1215562) (DINP), a widely used general-purpose plasticizer for polyvinyl chloride (PVC) and PVC/polyvinyl acetate copolymers. nih.govuni.lunih.gov DINP is employed to enhance the flexibility and durability of plastic materials. wikidata.orguni.lu Its development arose from the need for more efficient and stable plasticizers in the polymer industry, serving as a replacement for certain phthalates due to concerns regarding migration from polymer matrices. wikidata.orguni.lu

Another important isononyl derivative is isononyl isononanoate (ININ). This synthetic ester is primarily utilized as a plasticizer in flexible plastics and as an emollient in cosmetic and personal care products. wikidata.org ININ is synthesized by the esterification of isononyl alcohol with isononanoic acid. wikidata.orgfishersci.ca Its properties, including low freeze point, low viscosity, and excellent compatibility with various ingredients, make it a preferred choice in formulations. atamanchemicals.com Beyond plasticization, ININ functions as an emollient, providing moisturization and skin-softening effects by forming a barrier to prevent moisture loss. wikidata.orgatamanchemicals.com

Furthermore, mixed isononyl acrylates have demonstrated superior plasticizing power and cold resistance compared to other alkyl acrylates, indicating their potential in polymer applications requiring enhanced flexibility at low temperatures. ventos.com Isononanoic acid itself, a branched-chain fatty acid, is used in the manufacture of soaps, detergents, and personal care products due to its surfactant properties, and also in lubricants and as a chemical intermediate for various esters and amides. ontosight.ai

Sustainable Production of Isononyl Acetate for Specific Industrial Sectors

Traditional production methods for isononyl derivatives, including isononyl acetate, often rely on petrochemical feedstocks. For instance, nonyl alcohols, including isononyl alcohol, are typically produced through the hydroformylation of octenes, which are derived from the dimerization of butenes. nih.govontosight.ai

However, there is growing interest and research into more sustainable production pathways, particularly from renewable raw material sources. One patented process outlines a method for preparing isononyl derivatives that involves the fermentative production of isobutene. uni.lu This bio-derived isobutene is then dimerized to diisobutene, purified, and subsequently undergoes a carbon atom extension to yield an isononyl derivative. uni.lu Further derivatizations can then lead to specific isononyl compounds, potentially including isononyl acetate. This approach addresses the increasing demand for sustainable chemical manufacturing by offering an alternative to fossil-based raw materials. uni.lu The focus on such innovative routes underscores the industry's commitment to developing environmentally conscious production methods for crucial industrial chemicals.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing isononyl acetate via esterification, and how can reaction efficiency be quantified?

- Methodology :

- Use acid-catalyzed esterification of isononanol and acetic acid (molar ratio ~1:1.2). Monitor reaction progress via gas chromatography (GC) to quantify unreacted alcohol and ester yield .

- Optimize parameters: Catalyst (e.g., sulfuric acid vs. p-toluenesulfonic acid), temperature (80–120°C), and reaction time (4–8 hours). Reflux with a Dean-Stark trap to remove water and shift equilibrium .

- Calculate conversion rates using NMR or FTIR to track ester formation .

Q. How can isononyl acetate be distinguished from structurally similar esters (e.g., isoamyl acetate) in analytical workflows?

- Methodology :

- Employ GC-MS with a polar capillary column (e.g., DB-WAX) to separate isomers based on retention indices. Confirm identity via mass fragmentation patterns (e.g., m/z 61 for acetate group) .

- Use H-NMR to identify branching patterns in the isononyl chain (e.g., δ 0.8–1.0 ppm for methyl groups) .

Q. What safety protocols are critical for handling isononyl acetate in laboratory settings?

- Methodology :

- Use solvent-resistant gloves (nitrile or neoprene) and ventilation to avoid inhalation (vapor pressure: 0.158 mmHg at 25°C). Store in airtight containers away from oxidizers and acids to prevent exothermic reactions .

- Monitor flammability (flash point: 82.9°C) and ensure fire suppression systems are accessible .

Advanced Research Questions

Q. How do discrepancies in reported physical properties (e.g., boiling point, density) of isononyl acetate arise, and how can they be resolved?

- Methodology :

- Compare purity levels across studies (e.g., isomer content >98% vs. technical-grade mixtures) . Re-measure properties using standardized methods:

- Boiling point: Use fractional distillation under reduced pressure (e.g., 214.2°C at 760 mmHg vs. 220.8°C in impure samples) .

- Density: Verify via pycnometry (literature range: 0.863–0.87 g/cm³) .

Q. What degradation pathways occur when isononyl acetate is exposed to acidic or alkaline conditions, and how can stability be assessed?

- Methodology :

- Hydrolysis studies: Incubate ester in buffered solutions (pH 2–12) at 25–60°C. Track hydrolysis via pH-stat titration or HPLC to quantify acetic acid release .

- Identify degradation products (e.g., isononanol) using LC-QTOF-MS. Assess kinetic stability via Arrhenius modeling .

Q. How does isononyl acetate interact with fragrance matrix components (e.g., terpenes, aldehydes), and what analytical approaches quantify synergies?

- Methodology :

- Prepare binary/ternary mixtures with common fragrance ingredients. Evaluate odor thresholds via olfactometry and GC-O (gas chromatography-olfactometry) .

- Study co-evaporation rates using thermogravimetric analysis (TGA) to assess volatility matching .

Q. What are the environmental fate and toxicity profiles of isononyl acetate in aquatic systems?

- Methodology :

- Biodegradability: Conduct OECD 301F tests to measure biochemical oxygen demand (BOD) over 28 days .

- Ecotoxicity: Perform acute toxicity assays on Daphnia magna (LC) and algae (EC) using OECD 202/201 guidelines .

Data Contradiction Analysis

Q. Why do vapor pressure values for isononyl acetate vary across literature sources?

- Resolution :

- Differences arise from measurement techniques (e.g., static vs. dynamic methods) and sample purity. Validate using Antoine equation parameters derived from experimental data (e.g., 0.158 mmHg at 25°C vs. 13.332 hPa at 90.97°C in lower-purity samples) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.